molecular formula C10H12N2O3 B7823027 2,3-Anhydrothymidine

2,3-Anhydrothymidine

Cat. No.: B7823027
M. Wt: 208.21 g/mol
InChI Key: ZGAGWAJAVOHISE-XLPZGREQSA-N
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Description

2,3-Anhydrothymidine is a nucleoside derivative characterized by the absence of a hydroxyl group at the 2' and 3' positions of the ribose sugar. This structural modification imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Anhydrothymidine can be synthesized through the selective removal of hydroxyl groups from thymidine. This process typically involves the use of strong dehydrating agents such as phosphorus oxychloride (POCl3) under controlled conditions to avoid over-dehydration.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale dehydration reactions, often carried out in specialized reactors designed to handle hazardous chemicals safely. The process is optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Anhydrothymidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Forms derivatives such as thymine and uracil.

  • Reduction: Produces reduced forms of thymidine.

  • Substitution: Leads to the formation of modified nucleosides.

Scientific Research Applications

2,3-Anhydrothymidine has found applications in various scientific fields:

  • Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.

  • Biology: Studied for its role in nucleotide metabolism and its potential as a biomarker.

  • Medicine: Investigated for its antiviral and anticancer properties.

  • Industry: Employed in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism by which 2,3-Anhydrothymidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors involved in nucleotide metabolism. The compound may inhibit or modulate these targets, leading to its biological effects.

Comparison with Similar Compounds

2,3-Anhydrothymidine is compared to other nucleoside derivatives such as thymidine, cytidine, and uridine. Its unique structural features, such as the absence of hydroxyl groups at the 2' and 3' positions, distinguish it from these compounds and contribute to its distinct chemical and biological properties.

List of Similar Compounds

  • Thymidine

  • Cytidine

  • Uridine

  • Deoxycytidine

  • Deoxythymidine

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,8R,9S)-9-(hydroxymethyl)-4-methyl-10-oxa-2,6-diazatricyclo[6.2.1.02,7]undeca-3,6-dien-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-5-3-12-8-2-6(7(4-13)15-8)9(12)11-10(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAGWAJAVOHISE-XLPZGREQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3CC(C2=NC1=O)C(O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@H]3C[C@H](C2=NC1=O)[C@H](O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Anhydrothymidine
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2,3-Anhydrothymidine
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Reactant of Route 6
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